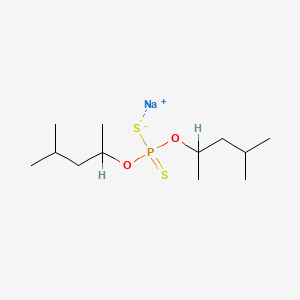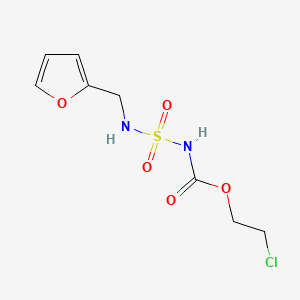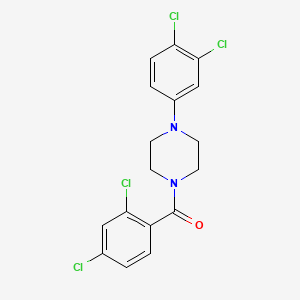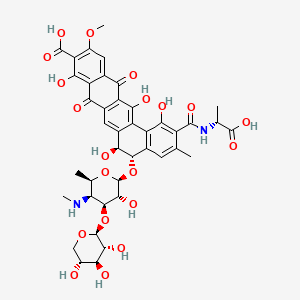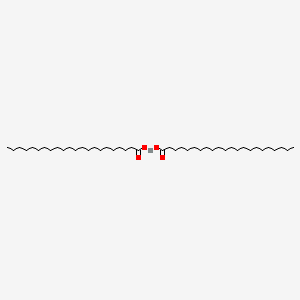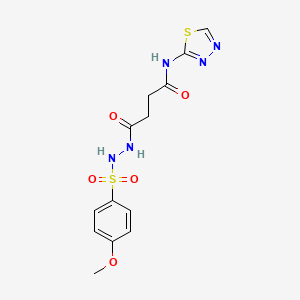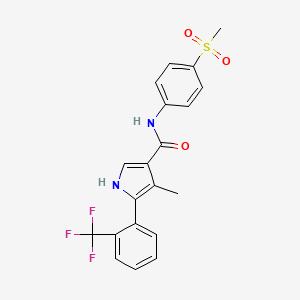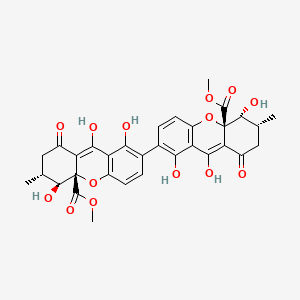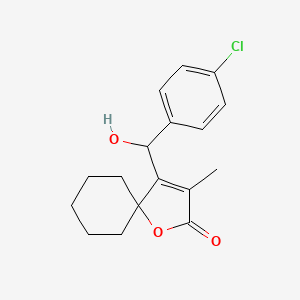
1H-Imidazole-4-propanamide, N-(2,3-dihydroxy-5-methyl-4-(((2-methylbutyl)amino)carbonyl)-1-(2-methylpropyl)hexyl)-alpha-((phenoxyacetyl)amino)-, (1S-(1R*(R*),2S*,3S*,4S*(R*)))-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole-4-propanamide, N-(2,3-dihydroxy-5-methyl-4-(((2-methylbutyl)amino)carbonyl)-1-(2-methylpropyl)hexyl)-alpha-((phenoxyacetyl)amino)-, (1S-(1R*(R*),2S*,3S*,4S*(R*)))- is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-4-propanamide, N-(2,3-dihydroxy-5-methyl-4-(((2-methylbutyl)amino)carbonyl)-1-(2-methylpropyl)hexyl)-alpha-((phenoxyacetyl)amino)-, (1S-(1R*(R*),2S*,3S*,4S*(R*)))- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the imidazole ring, followed by the introduction of the propanamide group. Subsequent steps involve the addition of the dihydroxy, methyl, and amino groups, as well as the phenoxyacetyl group. Each step requires careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Imidazole-4-propanamide, N-(2,3-dihydroxy-5-methyl-4-(((2-methylbutyl)amino)carbonyl)-1-(2-methylpropyl)hexyl)-alpha-((phenoxyacetyl)amino)-, (1S-(1R*(R*),2S*,3S*,4S*(R*)))- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
1H-Imidazole-4-propanamide, N-(2,3-dihydroxy-5-methyl-4-(((2-methylbutyl)amino)carbonyl)-1-(2-methylpropyl)hexyl)-alpha-((phenoxyacetyl)amino)-, (1S-(1R*(R*),2S*,3S*,4S*(R*)))- has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: The compound’s unique structure may make it a candidate for drug development, particularly for targeting specific molecular pathways.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1H-Imidazole-4-propanamide, N-(2,3-dihydroxy-5-methyl-4-(((2-methylbutyl)amino)carbonyl)-1-(2-methylpropyl)hexyl)-alpha-((phenoxyacetyl)amino)-, (1S-(1R*(R*),2S*,3S*,4S*(R*)))- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Propriétés
Numéro CAS |
112190-17-7 |
|---|---|
Formule moléculaire |
C31H49N5O6 |
Poids moléculaire |
587.8 g/mol |
Nom IUPAC |
(2R,3R,4R,5S)-3,4-dihydroxy-5-[[(2S)-3-(1H-imidazol-5-yl)-2-[(2-phenoxyacetyl)amino]propanoyl]amino]-7-methyl-N-[(2S)-2-methylbutyl]-2-propan-2-yloctanamide |
InChI |
InChI=1S/C31H49N5O6/c1-7-21(6)15-33-31(41)27(20(4)5)29(39)28(38)24(13-19(2)3)36-30(40)25(14-22-16-32-18-34-22)35-26(37)17-42-23-11-9-8-10-12-23/h8-12,16,18-21,24-25,27-29,38-39H,7,13-15,17H2,1-6H3,(H,32,34)(H,33,41)(H,35,37)(H,36,40)/t21-,24-,25-,27+,28+,29+/m0/s1 |
Clé InChI |
WZFXKVNGOPMEIY-ZEIOJSLCSA-N |
SMILES isomérique |
CC[C@H](C)CNC(=O)[C@@H]([C@H]([C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)COC2=CC=CC=C2)O)O)C(C)C |
SMILES canonique |
CCC(C)CNC(=O)C(C(C)C)C(C(C(CC(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)COC2=CC=CC=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


